Neferine

Descripción general

Descripción

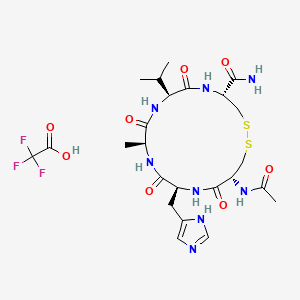

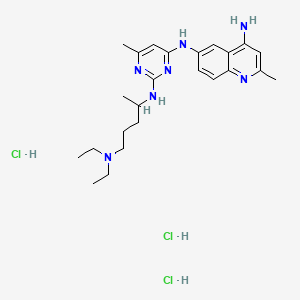

Neferine is a bisbenzylisoquinoline alkaloid and a major component from the seed embryos of Nelumbo nucifera . It has been found to have a variety of therapeutic effects such as anti-inflammatory, anti-oxidant, anti-hypertensive, anti-arrhythmic, anti-platelet, anti-thrombotic, anti-amnesic, and negative inotropic .

Molecular Structure Analysis

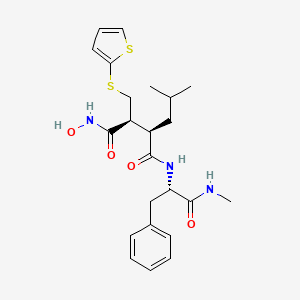

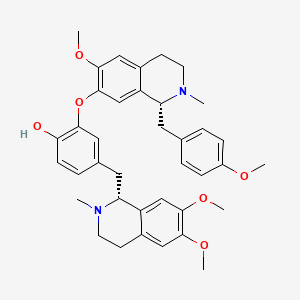

Neferine has a molecular formula of C38H44N2O6 and a molecular weight of 624.8 g/mol . The IUPAC name is 4-[[ (1 R )-6,7-dimethoxy-2-methyl-3,4-dihydro-1 H -isoquinolin-1-yl]methyl]-2-[[ (1 R )-6-methoxy-1-[[ (4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1 H -isoquinolin-7-yl]oxy]phenol .

Physical And Chemical Properties Analysis

Neferine has a molecular formula of C38H44N2O6 and a molecular weight of 624.8 g/mol . More specific physical and chemical properties are not provided in the retrieved papers.

Aplicaciones Científicas De Investigación

Pharmacological Activities

Neferine, a dibenzylisoquinoline alkaloid isolated from the Chinese medicinal herb Nelumbo nucifera Gaertn, has been extensively studied for its pharmacological activities. Research over the past decade has highlighted its diverse range of effects, including antihypertensive, antiarrhythmic, antiagglutinating, antithrombotic, antioxidant properties, and its role in protecting against organophosphorus esters toxicity. It also inhibits the proliferation of hypertrophic scar fibroblasts and has chemosensitive effects (T. Xiao, 2004).

Anticancer Potential

Neferine exhibits significant anticancer properties. It induces apoptosis in lung cancer cells through mechanisms involving reactive oxygen species generation, activation of MAPKs, lipid peroxidation, and mitochondrial dysfunction. Additionally, it influences the expression of various proteins involved in cell cycle regulation and apoptosis, suggesting its potential as a therapy for lung cancer (P. Poornima et al., 2014). It also shows promise in treating squamous cell carcinogenesis, impacting apoptosis, proliferation, and inflammatory signaling pathways (Jingxuan Wang et al., 2020).

Antithrombotic Effects

Neferine's antithrombotic properties are highlighted by its ability to inhibit platelet aggregation and promote the dissociation of platelet aggregates. This includes a significant reduction in the area of platelet adhesion and the inhibition of thrombosis, demonstrating its potential as an anti-platelet and antithrombotic agent (Ya-jun Zhou et al., 2013).

Insulin Sensitivity Enhancement

In studies involving insulin-resistant rats, neferine has been shown to enhance insulin sensitivity, comparable to the effects of rosiglitazone. It lowers fasting blood glucose, insulin, triglycerides, TNF-alpha, and enhances glucose infusion rates, suggesting its role in managinginsulin resistance and potential application in treating diabetes-related conditions (Yang Pan et al., 2009).

Neuroprotective and Anti-amnesic Activities

Neferine demonstrates significant neuroprotective and anti-amnesic activities. It exhibits inhibitory activities against cholinesterases and β-site APP cleaving enzyme 1 (BACE1), along with notable scavenging activities against various oxidative stress-induced radicals. Its multifunctional potential is further highlighted by its anti-inflammatory capacity and suppression of NF-κB activation, suggesting a role in treating age-related neurodegenerative disorders (H. Jung et al., 2010).

Cardiovascular Benefits

In the context of cardiovascular diseases, neferine's ability to regulate heart-related electrophysiology is notable. It modulates Kv4.3 channels, which contribute to the transient outward current in the rabbit heart, and has a dose-dependent impact on action potential durations, implicating its potential application in cardiac therapeutics (Chen Wang et al., 2015).

Impact on Mental Health

Neferine also exhibits antidepressant properties. It has been shown to improve monoamine neurotransmitter secretion and modulate the intestinal flora structure, particularly influencing the abundance of Lactobacillus. These effects suggest its potential as a treatment for depression and related mental health disorders (Zaiquan Dong et al., 2022).

Anti-Inflammatory and Cytoprotective Effects

The alkaloid has shown protective effects against hypoxia-induced cytotoxicity, oxidative stress, and inflammatory response in human peripheral blood mononuclear cells. It demonstrates a cytoprotective effect against hypoxia-induced oxidative stress and inflammation, indicating its therapeutic potential in conditions involving hypoxic stress (R. Baskaran et al., 2017).

Safety And Hazards

Propiedades

IUPAC Name |

4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[[(1R)-6-methoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H44N2O6/c1-39-15-14-27-21-36(44-5)38(23-30(27)31(39)17-24-7-10-28(42-3)11-8-24)46-34-19-25(9-12-33(34)41)18-32-29-22-37(45-6)35(43-4)20-26(29)13-16-40(32)2/h7-12,19-23,31-32,41H,13-18H2,1-6H3/t31-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIBATSHDJRIUJK-ROJLCIKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H44N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177462 | |

| Record name | Neferine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Neferine | |

CAS RN |

2292-16-2 | |

| Record name | Neferine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002292162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neferine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.